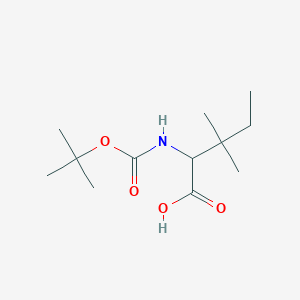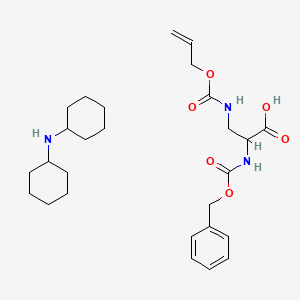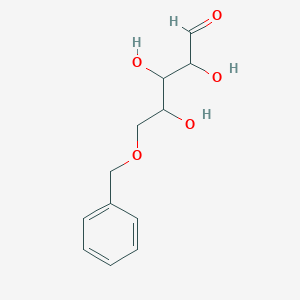![molecular formula C30H42O4 B12316676 2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)
2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンは、そのユニークな構造と様々な科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物はジテルペノイドのクラスに属し、その多様な生物活性と構造の複雑さで知られています。
準備方法
合成経路と反応条件
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンの合成には、環化、酸化、メチル化反応を含む複数のステップが含まれます。特定の合成経路と反応条件は異なる場合がありますが、通常は強酸または強塩基、酸化剤、保護基の使用が含まれ、中間体の安定性を確保します。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれており、一貫性と安全性確保します。
化学反応の分析
反応の種類
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、使用する酸化剤と条件に応じて、様々な誘導体を形成するために酸化することができます。
還元: 還元反応は、化合物に存在する官能基を変更し、新しい生成物の形成につながります。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な酸または塩基が含まれます。これらの反応の条件は異なる場合がありますが、通常は所望の結果を確保するために、制御された温度と圧力で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件に依存します。例えば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、還元反応はアルコールまたは炭化水素を生成する可能性があります。
科学研究での応用
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンは、以下を含むいくつかの科学研究での応用があります。
化学: この化合物は、複雑な有機反応と機構を研究するためのモデルシステムとして使用されます。
医学: この化合物は、抗炎症作用や抗癌作用など、潜在的な治療特性について調査されています。
産業: そのユニークな特性により、新しい材料や化学プロセス開発に使用することができます。
科学的研究の応用
2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes due to its unique properties.
作用機序
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンの作用機序は、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンは、類似の構造的特徴と生物学的活性を共有する他のジテルペノイドと比較することができます。類似の化合物には以下が含まれます。
タキソール: 抗癌作用で知られています。
フォルスコリン: アデニル酸シクラーゼを活性化する能力で研究されています。
ギンコライド: 神経保護効果が研究されています。
2,9,13,17,17-ペンタメチル-7-(4-メチルペンタ-3-エニル)-5-オキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-1(20)-エン-6,16,19-トリオンの独自性は、その特定の構造配置と、様々な科学分野における多様な用途の可能性にあります。
類似化合物との比較
2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione can be compared with other diterpenoids, which share similar structural features and biological activities. Some similar compounds include:
Taxol: Known for its anticancer properties.
Forskolin: Used in research for its ability to activate adenylate cyclase.
Ginkgolide: Studied for its neuroprotective effects.
The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse applications in various scientific fields.
特性
IUPAC Name |
2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22,24-25H,8,10-14,16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDGDWBWUZEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
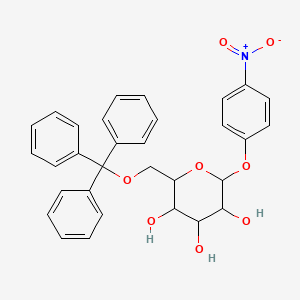

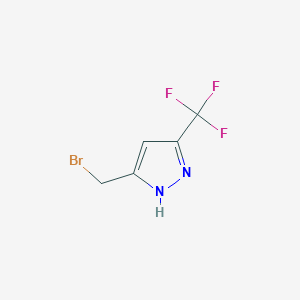
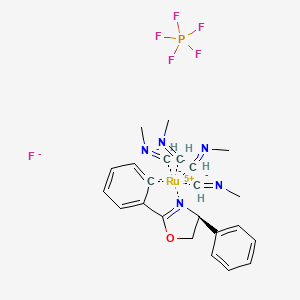
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)

